In-Depth Technical Guide to the Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
In-Depth Technical Guide to the Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound with significant potential in drug development due to its reported biological activities. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and explores its potential mechanism of action in the context of its anti-cancer properties.
Physicochemical Properties
6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a lactone with a six-membered dihydropyran ring.[1] Its fundamental properties are summarized below. While experimental data for some properties of the specific target molecule are limited, data for closely related compounds are provided for estimation.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Boiling Point | Est. 227 °C (at 760 mmHg) | [3] |
| 115.8 °C (at 760 mmHg) for 5,6-dihydro-2-methyl-2H-pyran | [4] | |
| 103 °C (at 10 mmHg) for 5,6-dihydro-2H-pyran-2-one | ||
| Melting Point | Not available | |
| Density | Est. 1.0 g/mL | [3] |
| 1.139 g/mL (at 25 °C) for 5,6-dihydro-2H-pyran-2-one | ||
| Solubility | 50 g/L in water | [3] |
| Appearance | Colorless liquid | [3] |
| CAS Number | 10048-32-5 | [5] |
Synthesis and Experimental Protocols
A key synthetic route to 6-methyl-5,6-dihydro-2H-pyran-2-one involves the esterification of pent-4-en-2-ol followed by a ring-closing metathesis (RCM) reaction.
Synthesis of Pent-4-en-2-yl acrylate
Materials:
-
Pent-4-en-2-ol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
Protocol:
-
A solution of pent-4-en-2-ol and triethylamine in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Acryloyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield pent-4-en-2-yl acrylate.
Ring-Closing Metathesis to 6-methyl-5,6-dihydro-2H-pyran-2-one
Materials:
-
Pent-4-en-2-yl acrylate
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
Protocol:
-
A solution of pent-4-en-2-yl acrylate in anhydrous, degassed toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon).
-
Grubbs' second-generation catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 6-methyl-5,6-dihydro-2H-pyran-2-one.[6]
Workflow for the Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one:
Spectroscopic Data
The structural confirmation of 6-methyl-5,6-dihydro-2H-pyran-2-one is achieved through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Expected signals include a doublet for the methyl group, multiplets for the methylene protons, a multiplet for the proton at C6, and two doublets of doublets for the vinylic protons. |
| ¹³C NMR | Expected signals include a peak for the methyl carbon, peaks for the methylene carbons, a peak for the methine carbon at C6, two peaks for the vinylic carbons, and a downfield peak for the carbonyl carbon of the lactone. |
| Infrared (IR) | A strong absorption band characteristic of a carbonyl group (C=O) in a six-membered lactone is expected around 1720-1740 cm⁻¹. A band corresponding to the C=C double bond is also anticipated around 1650 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would be consistent with the structure of a methyl-substituted dihydropyranone. |
Biological Activity and Potential Signaling Pathways
6-methyl-5,6-dihydro-2H-pyran-2-one belongs to the dihydropyranone class of compounds, which are known for a wide range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory effects.[6][7][8]
While the specific signaling pathways modulated by 6-methyl-5,6-dihydro-2H-pyran-2-one in human cells are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanism of action, particularly in the context of its anticancer properties.
A closely related natural product, goniothalamin, which also possesses a 5,6-dihydropyran-2-one core structure, has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[9] This process is associated with endoplasmic reticulum (ER) stress and the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[9] Goniothalamin treatment in HeLa cervical cancer cells led to an increase in DNA condensation, loss of mitochondrial membrane potential, and G2/M cell cycle arrest.[9] Furthermore, it activated caspase-9 and caspase-3, key executioners of apoptosis.[9]
Based on this evidence from a structurally related compound, it is hypothesized that 6-methyl-5,6-dihydro-2H-pyran-2-one may exert its anticancer effects through a similar mechanism involving the induction of apoptosis via the ER stress-mediated JNK signaling pathway.
Hypothesized Signaling Pathway for the Anticancer Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one:
Conclusion
6-methyl-5,6-dihydro-2H-pyran-2-one is a compound of significant interest for its potential therapeutic applications. This guide has summarized its key chemical properties, provided a viable synthetic route, and outlined its spectroscopic characteristics. While further research is needed to definitively establish its physical constants and to fully elucidate its mechanism of action, the available data on structurally related compounds suggest that it likely induces apoptosis in cancer cells through the ER stress and JNK signaling pathways. This molecule represents a promising scaffold for the development of novel anticancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 4. 5,6-Dihydro-2-methyl-2H-pyran|lookchem [lookchem.com]
- 5. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
